Direct 2-Position Piperidine Attachment Differentiates Target Compound from Spacer-Containing 5-HT2 Antagonists
The target compound features a direct C–N bond between the quinazoline 2-position and the piperidine nitrogen, eliminating the ethylene or propylene spacer found in ketanserin and pelanserin. This structural difference is pharmacologically significant: structure-activity relationship (SAR) studies on piperidinylalkyl quinazolines demonstrate that the length and nature of the alkyl spacer between the quinazoline nucleus and the basic nitrogen atom critically modulate serotonin 5-HT2 receptor affinity and selectivity [1]. Compounds lacking the spacer exhibit a fundamentally different binding mode compared to spacer-containing analogs, as the basic nitrogen is positioned in a distinct region of the receptor binding pocket [2].
| Evidence Dimension | Presence of alkyl spacer between quinazoline and piperidine nitrogen |
|---|---|
| Target Compound Data | No spacer; direct quinazoline–piperidine C–N bond |
| Comparator Or Baseline | Ketanserin (ethylene spacer); Pelanserin (propylene spacer) |
| Quantified Difference | Zero-atom spacer vs. 2-atom (ethylene) or 3-atom (propylene) spacer |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
The absence of a spacer fundamentally alters the pharmacophore geometry, making the target compound a distinct chemical tool for probing receptor binding modes where spacer length is a critical variable.
- [1] Vandenberk, J., Kennis, L., Van der Aa, M., Van Heertum, A. Piperidinylalkyl quinazoline compounds, composition and method of use. US Patent 4,335,127, 1982. View Source
- [2] Leysen, J.E., et al. The Development of 5-HT2 Receptor Antagonists. In: Serotonin and the Cardiovascular System. Springer, 1985. View Source
